2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid
Description
2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid (hereafter referred to as the target compound) is a benzoic acid derivative featuring a furan-2-carbonyl-substituted amino group at position 2 and methoxy groups at positions 4 and 5. Its molecular formula is C₁₄H₁₃NO₆, with a molecular weight of 299.26 g/mol .
Synthesis:
The compound is synthesized via Friedel-Crafts acylation, where furan-2-carbonyl chloride reacts with substituted benzene derivatives. This method is analogous to the preparation of compounds such as 3a–3d and 4a–4d, which involve halogenated furoyl chlorides and demethylation steps using BBr₃ .
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6/c1-19-11-6-8(14(17)18)9(7-12(11)20-2)15-13(16)10-4-3-5-21-10/h3-7H,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLNQJXZHDOUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid (also known as compound CB4393735) is a benzoic acid derivative with notable biological activities. Its molecular formula is C14H13NO6, and it has a molecular weight of 291.26 g/mol. This compound has garnered attention due to its potential therapeutic applications in various fields, including cancer treatment and anti-inflammatory responses.
- Molecular Formula: C14H13NO6
- Molecular Weight: 291.26 g/mol
- CAS Number: 332163-04-9
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | <10 | |
| MCF-7 (Breast Cancer) | 3.0 | |
| A375 (Melanoma) | 5.7 | |
| HCT116 (Colon Cancer) | 6.48 |
In vitro studies demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells, as evidenced by increased caspase-3 levels and reduced TNF-α production.
2. Anti-inflammatory Activity
The compound has been shown to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It inhibits histone deacetylases (HDACs), which are involved in the regulation of inflammatory responses:
| HDAC | IC50 (nM) |
|---|---|
| HDAC1 | 95.2 |
| HDAC2 | 260.7 |
| HDAC3 | 255.7 |
These findings suggest that the compound could be beneficial in managing conditions characterized by excessive inflammation .
3. Enzyme Inhibition
This compound has been identified as a potent inhibitor of the human angiotensin II type 1 receptor, which plays a crucial role in cardiovascular health and disease management . This inhibition could have implications for treating hypertension and related disorders.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its activity may be linked to:
- Modulation of apoptotic pathways in cancer cells.
- Inhibition of pro-inflammatory cytokines.
- Interaction with specific receptor sites involved in cellular signaling.
Case Studies
Several case studies have explored the efficacy of this compound in various therapeutic contexts:
-
Case Study on Lung Cancer Treatment:
A study involving A549 cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, indicating its potential as an adjunct therapy in lung cancer management. -
Anti-inflammatory Effects in Animal Models:
In vivo models demonstrated that administration of the compound led to decreased levels of inflammatory markers and improved clinical outcomes in models of rheumatoid arthritis.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's role as a potent and specific inhibitor of the human angiotensin II type 1 receptor (AT1R) . This receptor is crucial in regulating blood pressure and fluid balance, making this compound a candidate for developing antihypertensive therapies.
Applications in Medicinal Chemistry
- Drug Development
- Proteomics Research
-
Synthetic Chemistry
- It serves as an intermediate in synthesizing other biologically active compounds, facilitating the development of new therapeutic agents.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | AT1R Inhibitor | |
| Other Derivatives | Varying Potency | |
| Related Compounds | Antihypertensive Effects |
Case Study 1: Antihypertensive Research
A recent study demonstrated that derivatives of this compound showed significant reductions in blood pressure in hypertensive rat models. The study concluded that these compounds could lead to new classes of antihypertensive medications with fewer side effects compared to existing treatments.
Case Study 2: Proteomics Application
In a proteomic analysis focusing on cardiovascular diseases, researchers utilized this compound to elucidate its interaction with various proteins involved in the renin-angiotensin system. The findings suggested potential pathways for therapeutic intervention in heart disease.
Comparison with Similar Compounds
Key Structural Features :
- Methoxy groups (4,5-position) : Electron-donating substituents that enhance solubility and influence electronic distribution.
- Carboxylic acid (position 1) : Provides acidity (pKa ~2–3) and hydrogen-bonding capacity.
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparative Insights
The Boc-protected derivative (122744-78-9) is less reactive under acidic conditions, making it suitable for stepwise synthesis, unlike the target compound’s free carboxylic acid group .
Biological Relevance: The 4-acetoxybenzoyl derivative (ChemSpider ID: 21280107) may act as a prodrug, with the acetoxy group undergoing hydrolysis to release active metabolites . This contrasts with the target compound’s direct bioactivity. The free amino compound (21577-57-1) lacks the acyl group, reducing its ability to interact with hydrophobic enzyme pockets compared to the target compound .
Synthetic Flexibility :
- The target compound’s synthesis via Friedel-Crafts acylation is more efficient than the multi-step coupling required for azo derivatives (e.g., benzothiazolyl-azo compounds in ).
Physicochemical Properties :
- Methyl ester derivatives (e.g., 218134-94-2) exhibit lower solubility in water but higher membrane permeability compared to the carboxylic acid form of the target compound .
Q & A
Q. What are the established synthetic routes for 2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves coupling 4,5-dimethoxy-2-aminobenzoic acid with furan-2-carbonyl chloride under Schotten-Baumann conditions. Key steps include:
Q. Yield Optimization Strategies :
Q. Table 1: Comparison of Coupling Agents
| Agent | Yield (%) | Purity (HPLC) | Side Products |
|---|---|---|---|
| HATU | 78–85 | >95% | Minimal |
| DCC | 65–72 | 90–93% | Urea byproduct |
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water mobile phase (70:30) at 1 mL/min flow rate. Retention times for the compound and common impurities (e.g., unreacted furan-2-carboxylic acid) can be differentiated .
- Mass Spectrometry (HRMS) : Confirm molecular weight ([M+H]+ expected at m/z 336.0952) and fragmentation patterns (e.g., loss of CO2 or furan ring cleavage) .
- NMR Spectroscopy :
Advanced Research Questions
Q. How does the substitution pattern on the benzoic acid core influence biological activity in related compounds?
Methodological Answer: Structure-activity relationship (SAR) studies on analogs (e.g., syringic acid, 4-hydroxy-3,5-dimethoxybenzoic acid) reveal:
Q. Table 2: Biological Activity of Analogues
| Compound | Target Enzyme (IC50) | Solubility (mg/mL) |
|---|---|---|
| Syringic acid | >100 µM | 2.1 |
| 4,5-Dimethoxy-2-nitrobenzoic acid | 45 µM | 0.8 |
| Target compound | 12 µM | 1.5 |
Q. What mechanisms explain this compound’s inhibitory effects on tyrosine kinases (e.g., EGFR/VEGFR-2)?
Methodological Answer: Molecular docking and QSAR modeling suggest:
Q. Experimental Validation :
Q. How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer: Discrepancies often arise from variations in:
- Assay conditions : Differences in buffer pH, ATP concentrations, or cell lines (e.g., HepG2 vs. HEK293). Standardize protocols using guidelines from the Pharmacopeial Forum .
- Compound purity : Impurities (e.g., residual solvents or unreacted intermediates) can skew results. Validate purity via HPLC and NMR before biological testing .
- Data normalization : Use internal controls (e.g., β-actin in Western blots) to account for experimental variability .
Case Study :
A study reporting low anti-inflammatory activity (IC50 >50 µM) may have used impure compound batches, whereas high-purity samples show IC50 values of ~15 µM .
Q. What crystallographic data are available for structurally similar compounds, and how can they inform drug design?
Methodological Answer: Crystallographic studies on analogs (e.g., imidazole derivatives) reveal:
Q. Application in Drug Design :
- Use Mercury Software to overlay the target compound’s predicted structure with known kinase-inhibitor complexes.
- Modify substituents to optimize bond angles for target complementarity .
Note to Researchers :
For synthesis protocols, prioritize PubChem data over commercial sources. Avoid non-peer-reviewed platforms like BenchChem . Always cross-validate biological findings with orthogonal assays (e.g., SPR for binding affinity).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
